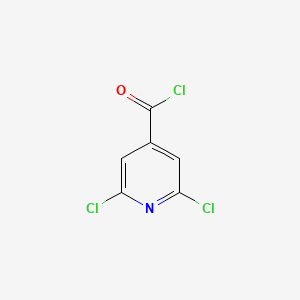

2,6-Dichloropyridine-4-carbonyl chloride

説明

Significance in Heterocyclic Compound Synthesis

The primary significance of 2,6-Dichloropyridine-4-carbonyl chloride lies in its utility as a precursor for a variety of other heterocyclic compounds. The carbonyl chloride group is a highly reactive site, readily undergoing nucleophilic acyl substitution reactions. This allows for the facile introduction of the 2,6-dichloropyridinyl moiety into a wide range of molecules.

Researchers utilize this reactivity to construct amides, esters, and other derivatives by reacting it with amines, alcohols, and other nucleophiles. For instance, the reaction with primary or secondary amines leads to the formation of N-substituted 2,6-dichloropyridine-4-carboxamides. These reactions are fundamental in building more elaborate molecular frameworks where the dichloropyridine core is a key structural element. The chlorine atoms on the pyridine (B92270) ring can also be substituted in subsequent steps, offering further pathways to novel and diverse heterocyclic systems. This dual reactivity makes it a strategic starting point for creating libraries of compounds for various research applications.

Position as a Critical Synthetic Intermediate in Organic Chemistry

This compound is valued as a critical synthetic intermediate, bridging simple starting materials to complex target molecules. Its synthesis typically originates from 2,6-dichloroisonicotinic acid (also known as 2,6-dichloropyridine-4-carboxylic acid). sigmaaldrich.com The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient transformation in organic chemistry. libretexts.org This is commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comchemguide.co.uk

Once formed, the acyl chloride serves as an activated form of the carboxylic acid, enabling reactions that would otherwise be difficult or require harsh conditions. Its utility has been demonstrated in the synthesis of novel derivatives for biological evaluation. For example, derivatives of its parent acid, 2,6-dichloroisonicotinic acid (INA), have been synthesized and investigated as potential inducers for the biosynthesis of plant secondary metabolites and for activating a plant's natural immune system. researchgate.netnih.gov The conversion to the acyl chloride is an essential step in creating esters and amides for these studies. researchgate.netnih.gov

The synthesis of the precursor, 2,6-dichloroisonicotinic acid, can be achieved from citrazinic acid through a chlorination reaction using reagents like phosphorus oxychloride. chemicalbook.comgoogle.com

Table 1: Properties of 2,6-Dichloroisonicotinic Acid (Precursor)

| Property | Value |

|---|---|

| CAS Number | 5398-44-7 |

| Molecular Formula | C₆H₃Cl₂NO₂ |

| Molecular Weight | 192.00 g/mol |

| Appearance | Solid |

Note: Data sourced from publicly available chemical databases. sigmaaldrich.com

Historical Context of Pyridine-4-carbonyl Chloride Derivatives in Academic Literature

The study of pyridine and its derivatives has a rich history, forming a significant branch of heterocyclic chemistry. e-bookshelf.de Pyridine compounds first gained commercial importance in the early twentieth century, with their prominence growing substantially during and after World War II. mdma.ch Initially, most pyridines were sourced from coal tar. However, after 1950, synthetic manufacturing methods became dominant, accounting for over 95% of all pyridines by the late 1980s. mdma.ch

Pyridine-4-carbonyl chloride derivatives, as a class, are part of this broader history. They are valued as versatile intermediates in the synthesis of a wide array of pyridine-based compounds. ontosight.ai The parent compound, pyridine-4-carbonyl chloride, is synthesized from pyridine-4-carboxylic acid and is a building block for derivatives with potential applications in medicinal chemistry and materials science. ontosight.ai The development of synthetic methods for various substituted pyridines, including chlorinated versions, expanded the chemical toolbox available to researchers. The introduction of functional groups like carbonyl chlorides provided highly reactive handles for further molecular elaboration, allowing for the systematic construction of complex molecules with a pyridine core. This historical development paved the way for specialized reagents like this compound to become available for advanced synthetic applications.

特性

IUPAC Name |

2,6-dichloropyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRUROKTVFUQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381825 | |

| Record name | 2,6-dichloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42521-08-4 | |

| Record name | 2,6-dichloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-isonicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,6 Dichloropyridine 4 Carbonyl Chloride and Its Precursors

Strategies for Carbonyl Chloride Functionalization on Pyridine (B92270) Scaffolds

The conversion of a carboxylic acid to a more reactive acyl chloride is a fundamental step in many synthetic pathways. For pyridine-based compounds, this transformation requires robust methods that are compatible with the heterocyclic ring.

Direct Conversion of Carboxylic Acid Precursors

The most straightforward approach to synthesizing 2,6-dichloropyridine-4-carbonyl chloride is the direct conversion of its corresponding carboxylic acid, 2,6-dichloropyridine-4-carboxylic acid. This transformation is typically achieved using standard chlorinating agents that effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.

Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). researchgate.netchemicalbook.com These reagents are favored because they produce gaseous byproducts (SO₂, HCl, CO, CO₂), which simplifies the purification of the resulting acyl chloride. chemicalbook.com A Japanese patent describes a process where (2,6-dichloropyridin-4-yl) carboxylic acid is reacted with thionyl chloride to produce (2,6-dichloropyridin-4-yl) carboxylic acid chloride. mdpi.com Similarly, phosphoroxychloride (POCl₃) has been employed in the synthesis of 2,6-dichloro-isonicotinic acid from citrazinic acid, indicating its utility in chlorination reactions on the pyridine scaffold. chemicalbook.comgoogle.com

The choice of chlorinating agent can be influenced by the substrate's sensitivity and the desired reaction conditions. Oxalyl chloride is often considered a milder and more selective reagent compared to thionyl chloride. google.com The reaction is typically carried out in an inert solvent, and the excess chlorinating agent and byproducts are removed under reduced pressure to yield the crude acid chloride, which can often be used in subsequent steps without further purification. chemicalbook.com

Table 1: Reagents for Direct Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Formula | Byproducts | Key Characteristics |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Commonly used, volatile byproducts. |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Milder and more selective than thionyl chloride. |

| Phosphoroxychloride | POCl₃ | H₃PO₄ (after hydrolysis) | Effective for chlorination of pyridine derivatives. |

In Situ Generation Techniques for Enhanced Reactivity

In some synthetic applications, the isolation of the acyl chloride is not necessary or desirable due to its reactivity or instability. In such cases, in situ generation techniques are employed, where the acyl chloride is formed in the reaction mixture and immediately consumed by a subsequent nucleophile.

One effective method for the in situ generation of acyl chlorides from carboxylic acids involves the use of oxalyl chloride in the presence of a catalyst, such as triphenylphosphine (B44618) oxide (TPPO). nih.govacs.orgresearchgate.net This system forms a reactive intermediate that facilitates the conversion of the carboxylic acid to the acyl chloride under mild and neutral conditions. This approach has been successfully applied to the synthesis of amides and esters from carboxylic acids, where the intermediate acyl chloride is not isolated. researchgate.net

The reaction proceeds through the formation of a reactive phosphonium (B103445) salt intermediate from TPPO and oxalyl chloride, which then activates the carboxylic acid for nucleophilic attack. The use of catalytic amounts of TPPO is often sufficient to drive the reaction to completion. google.com This methodology offers an advantage for substrates that are sensitive to the harsh conditions sometimes associated with traditional acid chloride formation.

Another innovative approach for the rapid generation of acid chlorides under mild conditions utilizes 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. This method proceeds via an aromatic cation-activated nucleophilic acyl substitution and has been shown to be effective for substrates with acid-sensitive functionalities. google.com

Regioselective Synthesis of Dichloropyridine Intermediates

The precise installation of two chlorine atoms at the 2- and 6-positions of the pyridine ring is a critical aspect of synthesizing the target compound's precursors. This requires careful control over the chlorination process to achieve the desired regioselectivity.

Photoinitiation and Catalyst-Free Chlorination Processes for Pyridine Derivatives

Photochlorination provides a powerful tool for the regioselective halogenation of pyridine derivatives. This method often proceeds via a free-radical mechanism and can be performed in the absence of a catalyst. A Chinese patent discloses a method for synthesizing 2,6-dichloropyridine (B45657) by reacting 2-chloropyridine (B119429) with chlorine under photoinitiation at temperatures ranging from 160-190°C. researchgate.net This process is described as simple, efficient, and having high conversion and selectivity without the need for a catalyst or solvent. researchgate.net

Vapor-phase chlorination is another catalyst-free approach. The reaction of pyridine vapor with gaseous chlorine at elevated temperatures can lead to the formation of 2-chloropyridine and subsequently 2,6-dichloropyridine. researchgate.net The temperature of the reaction is a critical parameter that influences the product distribution.

Influence of Reaction Conditions on Halogenation Regioselectivity

The regioselectivity of pyridine chlorination is highly dependent on the reaction conditions, including temperature, solvent, and the presence of catalysts. For vapor-phase chlorination of pyridine, a two-stage reaction zone with different temperatures can be used to control the selectivity. A "hot spot" controlled at a higher temperature (e.g., 350-500°C) followed by a zone at a lower temperature (e.g., below 340°C) can be employed to selectively produce 2-chloropyridine and 2,6-dichloropyridine. beilstein-journals.org

The choice of solvent can also play a role in directing the chlorination. While many industrial processes are moving towards solvent-free conditions, the use of ionic liquids has been explored for the regioselective chlorination of anilines, a related class of aromatic amines, suggesting potential applicability to pyridine systems. researchgate.net In general, achieving high regioselectivity in the halogenation of the electron-deficient pyridine ring can be challenging, often requiring specific directing groups or activation of the ring, for instance, through N-oxide formation. libretexts.org

Table 2: Influence of Temperature on Vapor-Phase Pyridine Chlorination

| Hot Spot Temperature (°C) | Second Zone Temperature (°C) | Pyridine Conversion (%) | 2-Chloropyridine Yield (%) | 2,6-Dichloropyridine Yield (%) |

| 283 | <283 | Low | Low | Not Assayed |

| 376 | 321 | 85.3 | 47.3 | 25.1 |

| 468 | 338 | 97.4 | 43.1 | 24.1 |

| 589 | 338 | 99.8 | 3.9 | 1.1 |

Data adapted from a patent describing a two-stage chlorination process. beilstein-journals.org

Synthesis of 2,6-Dichloropyridine-4-carboxylic Acid as a Key Precursor

An alternative approach involves the hydrolysis of a nitrile precursor, 2,6-dichloro-4-cyanopyridine. The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or alkaline conditions. google.com While a direct reference to the hydrolysis of 2,6-dichloro-4-cyanopyridine was not found, the general method of nitrile hydrolysis is a well-established transformation in organic synthesis. google.com For instance, 2-cyanopyridine (B140075) can be hydrolyzed to 2-pyridine carboxylic acid using a sodium hydroxide (B78521) solution followed by acidification.

Furthermore, a synthetic route to the structurally related pyridine-2,6-dicarboxylic acid starts from 2,6-dichloropyridine. This process involves the formation of a Grignard reagent followed by carboxylation with carbon dioxide, achieving a high yield of 94.5%. chemicalbook.com This suggests that a similar strategy could potentially be adapted for the synthesis of 2,6-dichloropyridine-4-carboxylic acid from a suitable dichloropyridine precursor.

Multigram Scale Preparations and Process Optimization in Research Settings

The synthesis of this compound on a multigram scale is critically dependent on the efficient preparation of its precursor, 2,6-dichloroisonicotinic acid (also known as 2,6-dichloropyridine-4-carboxylic acid). Research efforts have focused on optimizing this preliminary step to ensure high yield and purity, making it suitable for larger-scale production in laboratory and research settings.

A common and effective route for the multigram synthesis of 2,6-dichloroisonicotinic acid starts from citrazinic acid. chemicalbook.com One established laboratory procedure involves heating a suspension of citrazinic acid with tetraethylammonium (B1195904) chloride in an excess of phosphorus oxychloride (POCl₃). The reaction is typically conducted at elevated temperatures, for instance, 130°C for 18 hours followed by a period at 145°C. chemicalbook.com This process facilitates the conversion to the desired dichlorinated acid. Following the reaction, the mixture is carefully quenched by pouring it onto crushed ice, and the product is extracted using an organic solvent like ethyl acetate. This method has been shown to produce the acid in high yields, around 89%, on a scale starting with over 10 grams of citrazinic acid. chemicalbook.com

Process optimization for industrial viability has explored alternative chlorinating agents and reaction conditions aimed at simplicity, safety, and suitability for mass production. google.com Patent literature describes methods using chlorinating agents such as triphosgene (B27547) or thionyl chloride (SOCl₂) in addition to phosphorus oxychloride. google.com The reaction temperature is a critical parameter, typically controlled between 120°C and 145°C, with an optimal range often cited as 125°C to 135°C for 10 to 12 hours. google.com These methods are designed to be simple and practical for scaling up. google.com The subsequent conversion of 2,6-dichloroisonicotinic acid to the final product, this compound, is a standard acid chloride formation reaction, commonly achieved by treatment with thionyl chloride or oxalyl chloride.

Table 1: Selected Multigram Scale Syntheses of 2,6-Dichloroisonicotinic Acid

Innovative Synthetic Approaches to Related Pyridine-4-carbonyl Derivatives

The development of novel synthetic methods for pyridine derivatives is an area of active research, driven by the importance of this heterocyclic scaffold in various fields. These innovative approaches offer new ways to construct and functionalize the pyridine ring, providing access to a wide range of pyridine-4-carbonyl derivatives and related structures.

One innovative strategy involves multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more simple starting materials in a single operation. For instance, a flexible three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids provides a direct route to highly substituted pyridin-4-ol derivatives. chim.it Another MCR approach uses a ZnCl₂ catalyst to synthesize polysubstituted pyridines from an aromatic aldehyde, malononitrile, acetylacetone, and an aromatic amine, achieving high yields under mild conditions. jsynthchem.com

Direct C-H functionalization represents another major advancement, bypassing the need for pre-functionalized starting materials. A notable example is the Minisci-type decarboxylative alkylation at the C-4 position of the pyridine ring. nih.gov This method employs a simple, removable maleate-derived blocking group to direct the alkylation specifically to the C-4 position, offering an inexpensive and scalable route to valuable C4-alkylated pyridines. nih.govorganic-chemistry.org

Modern catalysis has also introduced novel pathways. Synergistic catalysis, combining a copper(I) salt and a secondary amine, enables a redox-neutral, [3+3]-type condensation to produce a variety of substituted pyridines under mild conditions. organic-chemistry.org Furthermore, transition-metal-free approaches are gaining prominence. A one-pot synthesis of polysubstituted pyridines has been developed from aldehydes, phosphorus ylides, and propargyl azide (B81097) through a sequence of reactions including aza-Wittig and electrocyclization steps. organic-chemistry.org Similarly, a transition-metal-free, one-pot multicomponent synthesis of 2-aminopyridines from readily available phenylacetonitrile, benzonitrile, and phenylacetylene (B144264) derivatives has been reported. acs.org These methods highlight a shift towards more efficient, atom-economical, and environmentally benign syntheses of functionalized pyridine compounds.

Table 2: Overview of Innovative Synthetic Approaches to Pyridine Derivatives

Reactivity and Mechanistic Investigations of 2,6 Dichloropyridine 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group in 2,6-dichloropyridine-4-carbonyl chloride is a highly reactive site for nucleophilic acyl substitution, readily undergoing reactions with a variety of nucleophiles.

Amidation Reactions with Various Amines

The reaction of this compound with primary and secondary amines provides a direct route to the corresponding 2,6-dichloro-N-alkyl/aryl-isonicotinamides. These reactions typically proceed under standard Schotten-Baumann conditions, where the acyl chloride is treated with the amine in the presence of a base to neutralize the hydrogen chloride byproduct.

A general procedure involves dissolving the this compound in a suitable solvent, such as 1,2-dichloroethane, and cooling the solution to 0°C. A solution of the amine and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), is then added slowly. The reaction mixture is stirred at a controlled temperature to afford the desired amide. While specific examples for this compound are not extensively documented in readily available literature, the synthesis of the closely related 2-chloro-N-phenyl-isonicotinamide from 2-chloroisonicotinoyl chloride and aniline (B41778) proceeds with a high yield of 92%, suggesting a similar efficiency for the dichloro-analogue. chemicalbook.com

Table 1: Representative Amidation Reaction

| Amine | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Aniline | 2,6-Dichloro-N-phenyl-isonicotinamide | DIPEA, 1,2-dichloroethane, 0°C to 95°C | High (expected) | Adapted from chemicalbook.com |

| Primary/Secondary Alkylamines | 2,6-Dichloro-N-alkyl-isonicotinamide | Base, suitable solvent | Generally Good | General procedure |

Esterification Reactions with Alcohols

Esterification of this compound with various alcohols leads to the formation of the corresponding 2,6-dichloroisonicotinate esters. These reactions are typically carried out in the presence of a base to scavenge the HCl produced.

Research has demonstrated the synthesis of novel 2,6-dichloroisonicotinate derivatives as potential elicitors for inducing the biosynthesis of plant secondary metabolites. nih.gov For example, the reaction of 2,6-dichloroisonicotinic acid (a precursor to the acyl chloride) with 2,2,2-trifluoroethanol (B45653) and ethyl jasmonate afforded trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), respectively. nih.gov These syntheses highlight the feasibility of esterifying this compound with both simple and complex alcohols.

Table 2: Examples of Synthesized 2,6-Dichloroisonicotinate Esters

| Alcohol | Product | Application | Reference |

|---|---|---|---|

| 2,2,2-Trifluoroethanol | Trifluoroethyl 2,6-dichloroisonicotinate (TFINA) | Elicitor for plant secondary metabolite biosynthesis | nih.gov |

| Ethyl jasmonate | 2-(2,6-Dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ) | Elicitor for plant secondary metabolite biosynthesis | nih.gov |

Investigations into Stereochemical Control and Product Distribution

Currently, there is a lack of specific research in publicly available literature focusing on the stereochemical control and product distribution in nucleophilic acyl substitution reactions of this compound with chiral, non-racemic nucleophiles. Such studies would be crucial for applications in asymmetric synthesis, for instance, in the preparation of chiral amides or esters with specific stereochemistry. Future investigations in this area could involve the use of chiral amines or alcohols and the analysis of the resulting diastereomeric product ratios to understand the factors governing stereoselectivity.

Pyridine (B92270) Ring Functionalization Reactions

The two chlorine atoms on the pyridine ring of this compound are susceptible to displacement by nucleophiles through nucleophilic aromatic substitution (SNAr) and can participate in various carbon-carbon bond-forming reactions.

Halogen Displacement Reactions via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2- and 6-positions of the pyridine ring are activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen and the carbonyl group at the 4-position. The regioselectivity of these displacement reactions is a key consideration.

Studies on 3-substituted-2,6-dichloropyridines have shown that the nature of the substituent at the 3-position significantly influences the regioselectivity of SNAr reactions. researchgate.netresearchgate.net For instance, in reactions with 1-methylpiperazine, bulky 3-substituents tend to direct the incoming nucleophile to the 6-position. researchgate.net Furthermore, the solvent plays a crucial role; non-polar, aprotic solvents with low hydrogen bond basicities favor substitution at the chlorine ortho to the 3-substituent. researchgate.net

In the case of this compound, the carbonyl group at the 4-position will electronically influence both the 2- and 6-positions similarly. Therefore, regioselectivity in monosubstitution reactions with a nucleophile might be modest unless influenced by steric factors of the nucleophile or specific reaction conditions. For example, in the reaction of 2,6-dichloro-3-nitropyridine, the incoming nucleophile preferentially attacks the 2-position, which is ortho to the nitro group, suggesting that electronic effects can play a dominant role. stackexchange.com

Table 3: Factors Influencing Regioselectivity in SNAr of Substituted 2,6-Dichloropyridines

| Factor | Influence on Regioselectivity | Example | Reference |

|---|---|---|---|

| Steric hindrance of 3-substituent | Bulky groups direct nucleophile to the 6-position | Reaction with 1-methylpiperazine | researchgate.net |

| Solvent | Non-polar, aprotic solvents favor substitution ortho to the 3-substituent | Reaction with alkali metal alkoxides | researchgate.net |

| Electronic effect of 3-substituent | Strong electron-withdrawing groups can direct substitution to the ortho position | 2,6-dichloro-3-nitropyridine | stackexchange.com |

Carbon-Carbon Bond Forming Reactions at the Pyridine Core

The chlorine atoms of this compound can be replaced by carbon nucleophiles through various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichloropyridine with an organoboron reagent, such as a boronic acid or ester. The Suzuki-Miyaura cross-coupling has been successfully applied to the synthesis of 4,4'-(pyridine-2,6-diyl)diphenol from 2,6-dichloropyridine (B45657) and p-methoxyphenylboronic acid, followed by demethylation. This demonstrates the feasibility of coupling at both the 2- and 6-positions. nih.gov The reactivity and selectivity of such couplings can be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the dichloropyridine and a terminal alkyne. Research on 3,5-dibromo-2,6-dichloropyridine (B8238365) has shown that chemoselective Sonogashira couplings can be achieved to afford mono-, di-, tri-, and tetraalkynylated pyridines in good yields. consensus.apprsc.org This suggests that this compound could undergo selective or exhaustive alkynylation at the 2- and 6-positions.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene. wikipedia.orglibretexts.org This reaction could be employed to introduce vinyl groups at the 2- and/or 6-positions of the pyridine ring of this compound, further expanding its synthetic utility. The success of the Heck reaction is often dependent on the catalyst system and reaction conditions. nih.gov

Table 4: Potential Carbon-Carbon Bond Forming Reactions

| Reaction | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid | 2,6-Diaryl/divinyl-pyridine-4-carbonyl chloride derivative |

| Sonogashira | Terminal alkyne | 2,6-Dialkynyl-pyridine-4-carbonyl chloride derivative |

| Heck | Alkene | 2,6-Divinyl-pyridine-4-carbonyl chloride derivative |

Chemo- and Regioselectivity in Multi-Substituted Pyridine Transformations

The presence of multiple reactive centers in this compound—two chloro substituents at the 2- and 6-positions and a carbonyl chloride group at the 4-position—raises important questions of selectivity in its reactions with nucleophiles. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the inductive electron-withdrawing effects of the chlorine atoms and the carbonyl chloride group. This electron deficiency facilitates nucleophilic aromatic substitution (SNAr) at the positions bearing the chloro substituents.

The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution. The chemo- and regioselectivity of a given transformation will, therefore, be dictated by the nature of the nucleophile, the reaction conditions, and the inherent electronic properties of the substrate.

Generally, hard and strong nucleophiles, such as primary and secondary amines, will preferentially attack the most electrophilic carbonyl carbon of the acyl chloride, leading to the formation of amides. Softer nucleophiles, under conditions that favor SNAr, will tend to displace one of the chloro substituents. The regioselectivity of this SNAr reaction is governed by the relative activation of the C2/C6 and C4 positions. In pyridines, nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.

In the case of 2,6-dichloropyridines, the two chlorine atoms are electronically equivalent. However, the presence of the carbonyl chloride at the 4-position can influence the reactivity of the adjacent chloro groups. The steric bulk of the nucleophile can also play a significant role; bulkier nucleophiles may favor attack at the less hindered position.

Below is a table illustrating the predicted chemo- and regioselective outcomes for reactions of this compound with various nucleophiles.

| Nucleophile | Predicted Major Product | Reaction Type | Rationale |

| Ammonia (NH₃) | 2,6-Dichloropyridine-4-carboxamide | Nucleophilic Acyl Substitution | High reactivity of the carbonyl chloride towards simple amines. |

| Piperidine | N-(2,6-Dichloropyridin-4-yl)carbonylpiperidine | Nucleophilic Acyl Substitution | Secondary amines readily acylate. |

| Sodium Methoxide (NaOMe) | Methyl 2,6-dichloropyridine-4-carboxylate | Nucleophilic Acyl Substitution | Alkoxides are strong nucleophiles for acylation. |

| Sodium Thiophenoxide (NaSPh) | 2-Chloro-6-(phenylthio)pyridine-4-carbonyl chloride | Nucleophilic Aromatic Substitution (SNAr) | Thiolates are soft nucleophiles that favor SNAr at the activated pyridine ring positions. |

Mechanistic Pathways of Catalyzed Transformations

Catalysis offers a powerful tool to control the reactivity and selectivity of transformations involving multi-functionalized substrates like this compound. By lowering the activation energy of specific reaction pathways, catalysts can enable reactions that are otherwise disfavored and can steer the reaction towards a desired regio- or chemoselective outcome.

Exploration of Catalyst Role in Selective Functionalization

The selective functionalization of this compound can be achieved through various catalytic strategies, primarily involving transition-metal catalysis for cross-coupling reactions at the C-Cl bonds.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used to form new carbon-carbon and carbon-heteroatom bonds at halogenated positions of aromatic and heteroaromatic rings. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be envisioned at the 2- and 6-positions. The role of the catalyst is to facilitate the oxidative addition of the C-Cl bond to the palladium center, followed by transmetalation (in Suzuki and related reactions) or migratory insertion (in Heck reactions) and subsequent reductive elimination to afford the product and regenerate the active catalyst. The choice of ligands on the palladium center is crucial for modulating the catalyst's reactivity and selectivity. For instance, bulky electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and influence the regioselectivity in cases where the two chlorine atoms are inequivalent.

Copper-Catalyzed Reactions: Copper catalysts are particularly effective for certain C-N, C-O, and C-S bond-forming reactions (e.g., Ullmann condensation). These reactions could be employed to introduce amine, ether, or thioether functionalities at the 2- and 6-positions. The catalyst's role involves coordination to the reactants and facilitating the nucleophilic substitution process.

Lewis Acid Catalysis: Lewis acids can be used to activate the carbonyl group towards nucleophilic attack. By coordinating to the carbonyl oxygen, a Lewis acid increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic acyl substitution. This can be particularly useful when employing weaker nucleophiles that might not react readily with the acyl chloride under uncatalyzed conditions.

Radical Processes and Intermediates in Pyridine Chemistry

While ionic pathways are common in pyridine chemistry, radical mechanisms can also be operative, particularly under specific reaction conditions such as high temperatures, photochemical initiation, or in the presence of radical initiators.

In the context of this compound, radical processes could be initiated by homolytic cleavage of a C-Cl bond, though this typically requires significant energy input. More commonly, radical reactions involving this substrate would proceed via a radical chain mechanism initiated by an external radical source.

A plausible radical process is a radical nucleophilic substitution (SRN1) reaction. This multi-step process involves:

Initiation: Generation of a radical anion of the pyridine substrate by single-electron transfer (SET) from a suitable donor (e.g., a photoexcited species or a reducing agent).

Propagation: The radical anion fragments, losing a chloride ion to form a pyridyl radical. This radical then reacts with a nucleophile to form a new radical anion, which can then propagate the chain by transferring an electron to a new molecule of the starting material.

Termination: Combination of radicals to form non-radical species.

The key intermediate in such a process would be the 2,6-dichloro-4-(chloro-carbonyl)pyridinyl radical . The stability and subsequent reactivity of this radical would be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine atoms and the carbonyl chloride group would affect the electron density distribution in the radical intermediate.

Elucidation of Reaction Kinetics and Thermodynamic Profiles

Reaction Kinetics: The rate of a reaction is determined by the height of the activation energy barrier (ΔG‡). For reactions involving this compound, several factors would influence the kinetics:

Nucleophilicity and Concentration: The rate of both nucleophilic acyl substitution and SNAr will be directly proportional to the concentration and nucleophilicity of the attacking nucleophile.

Leaving Group Ability: The chloride ion is a good leaving group, which contributes to the high reactivity of both the acyl chloride and the chloro-substituted positions on the pyridine ring.

Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents (e.g., DMF, DMSO) are generally good for SNAr reactions as they can solvate the charged intermediates and transition states. For nucleophilic acyl substitution, the solvent polarity can also influence the reaction rate.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier.

Thermodynamic Profiles: The thermodynamic profile of a reaction is determined by the change in Gibbs free energy (ΔG) between reactants and products. This determines the position of the equilibrium.

Bond Strengths: The formation of stronger bonds in the products compared to the reactants will favor the forward reaction. For example, in the reaction with an amine to form an amide, the C-N bond formed is typically strong, making the reaction thermodynamically favorable.

Stability of Products: The relative stability of the products will dictate the thermodynamic outcome. In cases where multiple products are possible (e.g., regioisomers from SNAr), the product with the lower Gibbs free energy will be the thermodynamically favored product.

Entropy: Reactions that result in an increase in the number of molecules will have a positive entropy change (ΔS), which can contribute to a more favorable (more negative) ΔG, especially at higher temperatures.

A simplified reaction coordinate diagram for a hypothetical SNAr reaction would show the reactants proceeding through a high-energy Meisenheimer intermediate (a transition state or a short-lived intermediate) to form the products. The relative energies of the intermediates for attack at the C2 versus C6 positions would determine the regioselectivity under kinetic control.

Applications in Complex Molecule Synthesis and Diversification

Precursor in Pharmaceutical Research and Drug Discovery

In the realm of medicine, the pyridine (B92270) ring is considered a "privileged scaffold," as it is a core component in numerous clinically approved drugs, valued for its diverse biological activities. smolecule.com 2,6-Dichloropyridine-4-carbonyl chloride provides a strategic starting point for the synthesis of new pyridine-based compounds that could become future therapeutics. smolecule.com Its utility stems from the ability of the carbonyl chloride group to react with various nucleophiles, allowing for the attachment of diverse functional groups to the pyridine core. smolecule.com

Heterocyclic compounds are fundamental to medicinal chemistry, with statistical data indicating that over 85% of all biologically active molecules contain a heterocyclic ring. mdpi.com this compound is employed as a key intermediate in the synthesis of such biologically active scaffolds. smolecule.com The dichloropyridine framework itself is a precursor to established pharmaceuticals, including the antibiotic enoxacin (B1671340) and the antifungal liranaftate, highlighting the therapeutic potential embedded in this structural class. wikipedia.org By using this compound, chemists can systematically build upon the pyridine core to generate libraries of new heterocyclic molecules for biological screening. smolecule.com

The development of New Chemical Entities (NCEs) is the cornerstone of drug discovery. This compound serves as a valuable starting material in this process, enabling the creation of novel molecules with the potential for therapeutic applications. smolecule.com Researchers can leverage this compound to explore new drug candidates aimed at a variety of diseases, with potential activities including antimicrobial, anti-inflammatory, or anticancer effects. smolecule.com The specific arrangement of its chlorine atoms and the reactive carbonyl chloride group enhances its utility in synthesizing structurally diverse pyridine derivatives, which can be further modified to access complex molecules for drug discovery programs. smolecule.com

A key application of this compound is in the generation of more complex chemical intermediates. For instance, a facile synthetic pathway has been developed to produce 4-amino-2,6-dichloropyridine, an important intermediate, starting from 2,6-dichloropyridine (B45657) precursors. researchgate.net Such amino-substituted pyridines are advanced building blocks that open up new avenues for chemical modification, allowing for the synthesis of highly functionalized molecules required for targeting specific biological pathways.

Building Block for Agrochemical Research and Development

Similar to its role in pharmaceuticals, this compound is a significant intermediate in the agrochemical industry. It is utilized in the formulation and development of a range of products designed to protect crops and enhance agricultural productivity. smolecule.com The dichloropyridine structure is a component of various pesticides, and this carbonyl chloride derivative provides a convenient chemical handle for synthesizing new and improved agrochemicals. google.com

This chemical is a foundational component for creating a variety of investigational crop protection agents.

Insecticides: The 2,6-dichloropyridine precursor is used in the synthesis of materials that lead to potent insecticides, such as chlorpyrifos. google.com

Herbicides: The dichlorinated pyridine core is related to the structure of auxinic herbicides like picloram (B1677784) and aminopyralid. researchgate.net The synthesis of related dichloropicolinic acids, known for their high activity as herbicides, further demonstrates the importance of this chemical class in weed management. researchgate.net

Fungicides: The compound is an intermediate for producing pyridinemethanol derivatives, which have been shown to possess a broad spectrum of plant disease control effects, making them useful as agricultural and horticultural fungicides. google.com

The development of novel compounds for crop protection relies on versatile chemical intermediates like this compound. Its derivatives have been patented as key intermediates for agricultural and horticultural fungicides, demonstrating their direct contribution to the creation of new crop protection solutions. google.com The synthesis of elicitors from the related 2,6-dichloroisonicotinic acid to induce the production of secondary metabolites in plants also points to broader applications in enhancing plant health and resilience. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 42521-08-4 |

| Molecular Formula | C₆H₂Cl₃NO |

| Molecular Weight | 210.45 g/mol |

| Boiling Point | 243 °C |

| Melting Point | 25 °C |

| Density | 1.537 g/mL at 25 °C |

| Refractive Index | n20/D 1.579 |

Source:

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-2,6-dichloropyridine |

| 4-amino-3,6-dichloropicolinic acid (aminopyralid) |

| 4-amino-3,5,6-trichloropicolinic acid (picloram) |

| (2,6-dichloropyridin-4-yl) methanol |

| 2,3,5,6-tetrachloropyridine (2,3,5,6-TCP) |

| 3,6-Dichloropicolinic acid |

| Chlorpyrifos |

| Enoxacin |

| Liranaftate |

Derivatization for Ligand Design and Coordination Chemistry

The core structure of this compound, featuring a pyridine nitrogen and a reactive carbonyl group, presents a valuable scaffold for the development of novel ligands. The pyridine nitrogen atom can act as a coordination site for metal ions, while the carbonyl chloride allows for the introduction of a wide array of other coordinating groups through reaction with various nucleophiles.

Functionalization for Metal Ion Complexation in Catalysis

The derivatization of this compound is a potential pathway for creating ligands tailored for specific catalytic applications. By reacting the carbonyl chloride with nucleophiles containing additional donor atoms (such as nitrogen, oxygen, or sulfur), it is possible to synthesize molecules that can chelate metal ions. The electronic nature of the resulting ligand, and consequently the catalytic activity of its metal complex, can be fine-tuned by the presence of the electron-withdrawing chlorine atoms on the pyridine ring. While this synthetic strategy is chemically feasible, specific examples detailing the application of ligands derived directly from this compound in catalysis are not extensively documented in publicly available scientific literature.

Preparation of Novel Polydentate and Chiral Ligands

The synthesis of polydentate ligands, which can bind to a metal ion through multiple donor sites, and chiral ligands, which are essential for asymmetric catalysis, can be envisioned using this compound as a starting material.

Polydentate Ligands: The acyl chloride functionality can be reacted with molecules containing two or more nucleophilic groups (e.g., diamines, amino alcohols) to attach a chelating arm to the pyridine scaffold. This would result in bidentate or potentially tridentate ligands where the pyridine nitrogen and the newly introduced donor atoms can coordinate to a metal center.

Chiral Ligands: For the preparation of chiral ligands, the carbonyl chloride can be reacted with enantiomerically pure chiral amines or alcohols. This reaction would form a stable amide or ester linkage, respectively, incorporating the chiral moiety into the ligand structure. Such chiral ligands are of significant interest for their potential use in asymmetric synthesis, where they can induce stereoselectivity in chemical reactions. Chemical suppliers note the potential of this compound as a building block for chiral compounds, though specific, published examples of its direct use in the synthesis of novel polydentate or chiral ligands for coordination chemistry remain limited.

Synthesis of Advanced Pyridine Derivatives with Specific Stereochemistry and Functionalities

A key application of this compound is its role as a precursor for advanced pyridine derivatives, where specific chemical features and three-dimensional arrangements are required. The reactivity of the carbonyl chloride group is central to introducing this molecular diversity.

One notable example is in the synthesis of complex, biologically active molecules. For instance, this compound has been used as a key reagent in the preparation of N-[1-(2,6-dichloroisonicotinoyl)piperidin-4-yl]-5-(phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonamide. google.co.zm This synthesis demonstrates the utility of the starting material in creating intricate structures that may possess stereogenic centers. google.co.zm

Furthermore, derivatives of 2,6-dichloroisonicotinic acid, the hydrolysis product of the title compound, have been synthesized to act as elicitors for inducing the biosynthesis of plant secondary metabolites. nih.gov These derivatives, such as trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), showcase how the core pyridine structure can be functionalized with other complex organic molecules to achieve specific biological functions. nih.gov The synthesis of these compounds highlights the introduction of ester linkages with specific functionalities, starting from the carboxylic acid which is readily derived from the carbonyl chloride. nih.gov

The following table summarizes these synthesized derivatives:

| Derivative Name | Abbreviation | Starting Material (Implicit) | Application |

| N-[1-(2,6-dichloroisonicotinoyl)piperidin-4-yl]-5-(phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonamide | - | This compound | Pharmaceutical Synthesis |

| Trifluoroethyl 2,6-dichloroisonicotinate | TFINA | 2,6-Dichloroisonicotinic acid | Plant Secondary Metabolite Elicitor |

| 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate | DPCEJ | 2,6-Dichloroisonicotinic acid | Plant Secondary Metabolite Elicitor |

These examples underscore the role of this compound as a valuable building block for creating diverse and functionalized pyridine-based molecules for applications in medicinal chemistry and chemical biology.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Reactivity and Electron Density

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of 2,6-Dichloropyridine-4-carbonyl chloride. While specific studies on this exact molecule are limited, research on analogous compounds such as pyridine-2,6-dicarbonyl dichloride provides a strong basis for understanding its characteristics.

Theoretical calculations, often employing methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with basis sets such as 6-311+G(d,p), are used to determine molecular geometry and vibrational frequencies. Current time information in Edmonton, CA. For pyridine-2,6-dicarbonyl dichloride, these calculations have shown good agreement with experimental data from FT-IR and FT-Raman spectroscopy. Current time information in Edmonton, CA.

The electron-withdrawing nature of the chlorine atoms at positions 2 and 6, as well as the carbonyl chloride group at position 4, significantly influences the electron density distribution within the pyridine (B92270) ring. This results in a highly electron-deficient ring, which dictates its reactivity towards nucleophiles. The calculated Mulliken charges on analogous structures, like 4,6-dichloro-5-nitrobenzofuroxan, reveal that the carbon atom at position 4 (C4) bears the largest positive charge, making it the most susceptible site for nucleophilic attack. mdpi.com

The reactivity of diimines and their analogues has been studied using reactivity descriptors derived from DFT. nih.gov These descriptors, including global and local philicity indices, help in characterizing the σ/π acceptance and donor properties of the ligands. nih.gov Analysis of electron density can further highlight the potential interaction strengths with other molecules.

Calculated Vibrational Frequencies for a Related Compound (Pyridine-2,6-dicarbonyl dichloride)

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | ~1750 | ~1745 |

| Pyridine Ring Stretch | ~1600-1500 | ~1580 |

Note: Data is based on studies of pyridine-2,6-dicarbonyl dichloride and serves as an illustrative example. Current time information in Edmonton, CA.

Modeling Reaction Mechanisms and Transition States using DFT

Density Functional Theory (DFT) is a powerful tool for modeling reaction mechanisms and elucidating the structures of transition states. For reactions involving pyridine derivatives, DFT calculations can provide detailed energy profiles and reveal the preferred reaction pathways.

In the context of nucleophilic aromatic substitution (SNAr) reactions, which are common for highly halogenated pyridines, DFT can be used to calculate the activation energies for substitution at different positions. For instance, in dichloropyrimidines, the regioselectivity is highly sensitive to the substituents on the ring. Current time information in Edmonton, CA. DFT calculations have been used to determine the relative energies of the transition states for nucleophilic attack at different carbon atoms, thereby predicting the most favorable reaction site. Current time information in Edmonton, CA.

Studies on the methoxycarbonylation of styrene (B11656) by palladium chloride have utilized DFT to investigate the intricate multi-step reaction mechanism, including the formation of intermediates and transition states. jchemlett.com This highlights the capability of DFT to unravel complex catalytic cycles. Similarly, for reactions involving this compound, DFT could be employed to model the reaction with various nucleophiles, identifying the rate-determining steps and the structures of key intermediates.

Prediction of Regioselectivity and Stereoselectivity in Pyridine Derivatizations

The prediction of regioselectivity in the derivatization of substituted pyridines is a key area where computational chemistry provides significant value. The electronic and steric effects of the substituents on the pyridine ring govern the position of attack by incoming reagents.

For this compound, the chlorine atoms at the 2 and 6 positions are strong electron-withdrawing groups, which, along with the carbonyl chloride at the 4-position, make the pyridine ring highly electrophilic. Computational models, such as those based on the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can predict the most likely sites for nucleophilic attack. In related dichloropyrimidines, the distribution of the LUMO can indicate the preferred carbon for substitution. Current time information in Edmonton, CA.

Furthermore, machine learning models are increasingly being used to predict the regioselectivity of organic reactions with high accuracy. rsc.org These models are trained on large datasets of experimental results and can offer rapid predictions for new substrates. While specific models for this compound may not be available, the general principles and computational tools are applicable.

In the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H- Current time information in Edmonton, CA.rsc.orgresearchgate.net-triazoles, high regioselectivity for the 1,4-disubstituted product is observed in 1,3-dipolar cycloaddition reactions, with no formation of the 1,5-disubstituted isomer. nih.gov This demonstrates how substituent effects can direct the outcome of a reaction, a phenomenon that can be rationalized and predicted through computational studies.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insights into the three-dimensional structure and dynamic behavior of molecules. For a molecule like this compound, understanding its conformational preferences is important for predicting its interactions with other molecules.

Analytical Methodologies for Reaction Monitoring and Product Characterization in Research

Advanced Spectroscopic Techniques in Elucidating Reaction Progress (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for real-time or near-real-time monitoring of chemical transformations involving 2,6-Dichloropyridine-4-carbonyl chloride. These techniques offer detailed structural information, allowing chemists to track the consumption of starting materials and the formation of products.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to probe the chemical environment of atomic nuclei. In the context of this compound chemistry, ¹H and ¹³C NMR are particularly valuable. For instance, the conversion of the corresponding carboxylic acid (2,6-Dichloropyridine-4-carboxylic acid) to the acid chloride would be evidenced by the disappearance of the acidic proton signal in the ¹H NMR spectrum and significant shifts in the ¹³C NMR signals for the carbonyl carbon and adjacent aromatic carbons.

| Technique | Application in Reaction Monitoring | Typical Observations for 2,6-Dichloropyridine (B45657) Derivatives |

| ¹H NMR | Tracking changes in proton environments. | The two equivalent aromatic protons on the pyridine (B92270) ring typically appear as a singlet. Chemical shifts change based on the substituent at the 4-position (e.g., -COOH vs. -COCl vs. -CONH-R). |

| ¹³C NMR | Observing changes in the carbon skeleton. | The carbonyl carbon (-COCl) signal is highly deshielded. Shifts in the signals of the pyridine ring carbons (C2, C3, C4, C5, C6) confirm structural modifications. |

Infrared (IR) Spectroscopy monitors the vibrational frequencies of chemical bonds. It is highly effective for identifying the presence or absence of specific functional groups. The conversion of a carboxylic acid to an acid chloride is easily tracked by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching vibration at a higher frequency, characteristic of an acid chloride.

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Significance |

| C=O Stretch (Acid Chloride) | 1750 - 1815 | Appearance indicates the formation of the carbonyl chloride group. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Disappearance indicates consumption of the starting material. |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Disappearance confirms the conversion of the carboxyl group. |

| C-Cl Stretch | 600 - 800 | Presence is characteristic of the chlorinated pyridine structure. |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ionized molecules, enabling the determination of molecular weight and elemental composition. In synthetic pathways, MS can confirm the mass of the desired product and identify potential byproducts. High-resolution mass spectrometry (HRMS) can confirm the elemental formula of a newly synthesized compound with high accuracy. Predicted mass spectrometry data for related compounds can be found in public databases. uni.lu

Chromatographic Methods for Purity Assessment in Synthetic Studies (e.g., GC, HPLC)

Chromatography is a cornerstone for separating and purifying compounds from a reaction mixture, as well as for assessing the purity of the final product. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like many pyridine derivatives. mdpi.comepa.gov A typical setup for analyzing derivatives of this compound would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. A UV detector is highly effective due to the aromatic nature of the pyridine ring. By comparing the retention time of the main peak in the sample to that of a pure standard, the identity of the compound can be confirmed, while the peak area provides a quantitative measure of its purity.

| Parameter | Typical Condition |

| Column | Reverse-Phase C18, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |

| Flow Rate | 1.0 mL/min |

| Application | Purity assessment, separation of starting materials, products, and byproducts. |

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the reactivity of the acid chloride group might pose a challenge, GC can be used to analyze more stable precursors or derivatives. It is often coupled with a mass spectrometer (GC-MS), providing both separation and identification capabilities.

| Parameter | Typical Condition |

| Column | Capillary column with a non-polar stationary phase (e.g., DB-5) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | ~250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Application | Analysis of volatile starting materials or stable, less polar derivatives. |

X-ray Crystallography for Structural Elucidation of Novel Derivatives

While this compound itself is a liquid at room temperature, it serves as a crucial reagent for synthesizing a vast array of solid derivatives, such as amides and esters. For these new crystalline compounds, single-crystal X-ray crystallography offers the most definitive method for structural elucidation. redalyc.org This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. nih.govmdpi.com This unambiguous structural confirmation is vital for understanding structure-activity relationships and for verifying the outcome of complex synthetic sequences. mdpi.com

The table below presents representative data that might be obtained from an X-ray crystallographic analysis of a novel derivative synthesized from this compound.

| Parameter | Example Data for a Pyridine Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.8 Å, b = 12.1 Å, c = 19.4 Å; β = 95° |

| Molecules per Unit Cell (Z) | 4 |

| Resolution | 0.77 Å |

| R-factor | < 0.05 |

This level of detailed structural information is unparalleled and serves as the gold standard for characterization in chemical research.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in Synthetic Pathways

The traditional synthesis of pyridine (B92270) derivatives and related compounds often involves reagents and conditions that are not environmentally benign. rasayanjournal.co.in Future research is increasingly focused on integrating the principles of green chemistry to develop more sustainable synthetic routes for 2,6-Dichloropyridine-4-carbonyl chloride and its precursors. researchgate.netnih.govuniroma1.it

Key areas of development include:

Alternative Reagents and Solvents: Research is moving towards replacing hazardous reagents, such as certain chlorinating agents used in the synthesis of the parent 2,6-dichloropyridine (B45657), with safer alternatives. wikipedia.org The use of environmentally friendly solvents, such as ionic liquids or water-based systems, is being explored to minimize the reliance on volatile organic compounds (VOCs). bhu.ac.inresearchgate.net

Catalytic Processes: The development of catalytic methods, as opposed to stoichiometric reactions, is a cornerstone of green chemistry. This includes employing reusable catalysts to reduce waste and improve atom economy. bhu.ac.in For instance, developing catalytic routes for the direct carbonylation of 2,6-dichloropyridine could offer a greener alternative to multi-step sequences.

Energy Efficiency: Methodologies such as microwave-assisted synthesis and ultrasound-induced reactions are being investigated to shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.govijpsonline.com These techniques have shown promise in the synthesis of various pyridine scaffolds. nih.govijpsonline.com

| Synthetic Aspect | Conventional Approach | Emerging Green Chemistry Approach |

|---|---|---|

| Reagents | Often stoichiometric, potentially hazardous (e.g., strong acids, toxic metals) | Catalytic, safer alternatives, renewable feedstocks bhu.ac.in |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free conditions researchgate.net |

| Energy Input | Prolonged conventional heating | Microwave irradiation, ultrasonication for faster, more efficient reactions nih.govijpsonline.com |

| Process | Multi-step synthesis with intermediate isolation | One-pot multicomponent reactions (MCRs), flow chemistry nih.govunibo.it |

| Waste | Significant byproduct and solvent waste | Minimized waste (high atom economy), catalyst recycling rasayanjournal.co.in |

Exploration of Novel Chemo- and Regioselective Functionalization Strategies

The this compound molecule possesses three distinct reactive sites: the C2-Cl, C6-Cl, and the C4-carbonyl chloride. A major challenge and opportunity lie in developing strategies to selectively functionalize one site while leaving the others intact. This chemo- and regioselectivity is crucial for creating a diverse library of derivatives.

Future research will likely focus on:

Orthogonal Functionalization: Developing methods where each reactive site can be addressed independently using "orthogonal" reaction conditions. For example, a transition-metal-catalyzed cross-coupling reaction might selectively replace the chlorine atoms, while the carbonyl chloride is transformed via nucleophilic acyl substitution under different conditions. The differential reactivity of the chlorine atoms relative to the carbonyl chloride allows for sequential modifications.

C-H Bond Functionalization: A significant area of modern organic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.org Future strategies may target the C-H bonds at the 3 and 5 positions of the pyridine ring. While challenging due to the electron-deficient nature of the pyridine ring, successful C-H activation would open up unprecedented avenues for introducing new functional groups directly onto the scaffold, bypassing the need for pre-functionalized starting materials. researchgate.netnih.gov

Site-Selective Cross-Coupling: Research into ligand-controlled palladium-catalyzed cross-coupling reactions aims to achieve selective substitution at either the C2 or C6 position. nih.gov By carefully designing ligands that can differentiate between the electronic and steric environments of the two chlorine atoms, chemists can direct incoming groups to a specific position. nih.gov Similarly, strategies involving halogen-metal exchange reactions are being refined for enhanced regioselectivity. mdpi.com

Development of New Catalytic Systems for Pyridine-4-carbonyl Chloride Transformations

The carbonyl chloride group is a highly versatile functional group, readily participating in acylation reactions. The development of new catalytic systems for its transformation can lead to milder reaction conditions, broader substrate scope, and enhanced selectivity.

Emerging research avenues include:

Nucleophilic Catalysis: While pyridine and 4-(Dimethylamino)pyridine (DMAP) are classic nucleophilic catalysts for acylation, research is ongoing to develop more sophisticated and highly active catalysts. nih.govresearchgate.net This includes chiral pyridine-N-oxides and axially chiral DMAP analogues that can induce stereoselectivity in acylation reactions, a critical aspect for pharmaceutical applications. nih.govacs.org These catalysts function by forming a highly reactive acylpyridinium intermediate. stackexchange.comreddit.comacs.org

Photoredox Catalysis: Light-mediated photoredox catalysis offers a powerful tool for generating reactive intermediates under exceptionally mild conditions. This technology could be applied to develop novel transformations of the carbonyl chloride group or to facilitate coupling reactions at the chloro-substituted positions. For example, photoredox methods have been used for the site-selective acylation of pyridinium (B92312) derivatives. acs.org

Transition Metal Catalysis: Beyond cross-coupling, transition metals like ruthenium can form complexes that catalyze a variety of transformations. rsc.orgresearchgate.net New ruthenium-carbonyl complexes or other metal-based systems could be designed to catalyze, for example, the decarbonylative coupling of the acid chloride or its conversion into other functional groups.

| Catalyst Type | Principle of Action | Potential Advantage for Pyridine-4-carbonyl Chloride |

|---|---|---|

| Chiral Pyridine-N-Oxides | Nucleophilic acyl transfer via an N-acyloxypyridinium intermediate. acs.org | Enantioselective acylation of prochiral nucleophiles. |

| Photoredox Catalysts (e.g., Iridium complexes) | Single-electron transfer (SET) under light irradiation to generate radical intermediates. acs.org | Novel coupling reactions under mild, neutral conditions; access to unique reaction pathways. |

| Ruthenium-NHC Complexes | Formation of active metal-hydride or other catalytic species for transfer hydrogenation or coupling. rsc.org | Catalytic reduction of the carbonyl group or participation in novel coupling reactions. |

| Organocatalytic Boryl Radicals | In-situ generation of pyridine-boryl radicals for reductive coupling reactions. nih.gov | Metal-free C-C bond formation by coupling the carbonyl group with olefins. |

Investigation of Untapped Biological and Material Science Applications for Derivatives

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs. rsc.orgacs.org Derivatives of 2,6-dichloropyridine itself serve as precursors to important pharmaceuticals, including the antibiotic enoxacin (B1671340) and the antifungal liranaftate. wikipedia.org This history strongly suggests that novel derivatives of this compound could possess significant biological activity.

Future research will involve:

Medicinal Chemistry Exploration: By applying the advanced functionalization strategies mentioned above, a wide array of new compounds can be synthesized. These derivatives can be screened for various therapeutic activities, such as antibacterial, anticancer, anti-inflammatory, and neuroprotective properties. acs.orgnih.gov The ability to systematically modify the substituents at the C2, C4, and C6 positions allows for the exploration of structure-activity relationships (SAR).

Agrochemicals: Similar to pharmaceuticals, the pyridine core is common in agrochemicals. New derivatives could be investigated for potential use as herbicides, insecticides, or fungicides.

Materials Science: Functionalized pyridines are of great interest in materials science. nih.gov They can act as ligands for metal complexes, forming coordination polymers or catalysts. rsc.orgnih.gov Derivatives of this compound could be incorporated into polymers to modify their properties, or used to construct supramolecular assemblies with unique electronic or host-guest characteristics. nih.gov The electron-deficient nature of the dichlorinated pyridine ring makes it an interesting component for materials with specific optoelectronic properties.

Q & A

Basic: What are the standard synthetic routes for 2,6-Dichloropyridine-4-carbonyl chloride?

Methodological Answer:

A common method involves reacting pyridine derivatives with thionyl chloride (SOCl₂) in the presence of a catalyst. For example, 2-picolinic acid derivatives can be treated with excess SOCl₂ and sodium bromide (NaBr) in chlorobenzene to form the acyl chloride. The reaction is typically refluxed under nitrogen, followed by distillation or recrystallization for purification .

Key Steps:

Reagent Selection: Use SOCl₂ as both solvent and chlorinating agent.

Catalysis: NaBr enhances reactivity by generating Br⁻ intermediates.

Work-up: Remove excess SOCl₂ under reduced pressure; purify via recrystallization (e.g., using hexane/ethyl acetate).

Basic: How is this compound characterized post-synthesis?

Methodological Answer:

Characterization involves:

- NMR Spectroscopy: Confirm structure via - and -NMR. For example, -NMR typically shows aromatic protons as doublets (δ 7.4–8.4 ppm) and carbonyl signals at δ 165–170 ppm .

- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 193.04 [M+Na]) verify molecular weight .

- Elemental Analysis: Compare calculated vs. observed C, H, N, and Cl percentages.

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

Key variables to optimize:

- Catalyst Loading: Increase NaBr from 0.1 to 0.2 equivalents to enhance chlorination efficiency.

- Temperature: Maintain reflux at 85–90°C to balance reaction rate and side-product formation.

- Stoichiometry: Use 3–4 equivalents of SOCl₂ to ensure complete conversion of carboxylic acid to acyl chloride .

Example Optimization Table:

| Variable | Baseline | Optimized | Yield Increase |

|---|---|---|---|

| NaBr (equivalents) | 0.1 | 0.2 | 15% |

| SOCl₂ (equivalents) | 3.0 | 3.5 | 10% |

Advanced: How to resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

Conflicting reactivity data (e.g., unexpected stability in certain solvents) can be addressed by:

Comparative Studies: Replicate reactions under varying conditions (e.g., anhydrous vs. humid environments).

Computational Modeling: Use DFT calculations to predict electrophilic reactivity at the carbonyl group, identifying steric or electronic factors .

Mechanistic Probes: Introduce isotopic labeling (e.g., ) to track reaction pathways and intermediates .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and a lab coat.

- Ventilation: Perform reactions in a fume hood due to SOCl₂ and HCl gas release.

- Storage: Keep in airtight containers at 4–8°C to prevent hydrolysis .

Hazard Notes: - GHS Warnings: H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .

Advanced: What challenges arise when using this compound in multi-step syntheses?

Methodological Answer:

- Hydrolysis Sensitivity: The acyl chloride group reacts readily with moisture. Use anhydrous solvents (e.g., THF, DCM) and molecular sieves.

- Competing Reactions: In nucleophilic substitutions, the pyridine ring may undergo undesired side reactions. Mitigate by controlling temperature (<0°C) and using bulky bases (e.g., KOtBu) .

Basic: What analytical methods confirm purity for downstream applications?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm); retention time ~8.2 min (method: 60% acetonitrile/water).

- Titration: Quantify active chloride content via argentometric titration.

- Melting Point: Compare observed vs. literature values (e.g., 34–38°C for related intermediates) .

Advanced: How to model the reactivity of this compound computationally?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to assess electrophilicity at the carbonyl carbon.

- Solvent Effects: Include PCM models for solvation (e.g., chlorobenzene) to predict reaction barriers.

- Docking Studies: If used in drug synthesis, model interactions with biological targets (e.g., enzyme active sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。